4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Description
Contextualization within Organic Electronics and Optoelectronics Research
Organic electronics and optoelectronics are rapidly expanding fields that utilize carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and electrochromic devices. Within this landscape, materials based on triarylamine structures are of paramount importance. These compounds are well-regarded for their exceptional hole-transporting capabilities, which are crucial for the efficient operation of these devices. The propeller-like structure of the triphenylamine (B166846) core provides good thermal and morphological stability to the materials derived from it.
The subject of this article, 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, is a member of this vital class of materials. Its inherent properties, stemming from the nitrogen lone pair's delocalization over the three aromatic rings, make it an attractive starting point for the synthesis of materials intended for applications in organic electronics.
Significance as a Precursor in Functional Material Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate. The aldehyde functional group is a reactive handle that allows for the construction of more complex molecular and polymeric structures through various condensation reactions. A notable example is the Knoevenagel condensation, where the benzaldehyde (B42025) moiety reacts with active methylene (B1212753) compounds to form new carbon-carbon bonds, extending the π-conjugated system of the molecule. jhuapl.edu This versatility enables the fine-tuning of the electronic and photophysical properties of the final material.
For instance, by reacting this compound with different chemical partners, researchers can create a diverse library of functional materials, including electrochromic polymers, components for dye-sensitized solar cells, and materials with non-linear optical properties. ntu.edu.twrsc.orgmdpi.com
Evolution of Research Trajectories for Arylamine-Based Systems
The exploration of arylamine-based systems in materials science has a rich history. Initially recognized for their applications in electrophotography (photocopiers and laser printers), their excellent hole-transporting properties soon led to their investigation in other areas. The development of OLEDs in the late 1980s marked a significant turning point, with triarylamine derivatives becoming indispensable as hole-transport layers, enhancing device efficiency and stability.
Over the years, research has evolved from simple triarylamine molecules to more complex architectures, including starburst molecules, dendrimers, and polymers. This progression has been driven by the desire to improve material properties such as thermal stability, processability, and charge-carrier mobility. The ongoing research into compounds like this compound is a testament to the enduring importance of arylamine-based systems in the quest for next-generation electronic and optoelectronic materials.
Detailed Research Findings
The utility of this compound as a precursor is evident in the properties of the functional materials derived from it. The following tables summarize key findings from research on materials synthesized using this versatile compound.
Table 1: Properties of Electrochromic Polymers Derived from Triarylamine Precursors
| Polymer Designation | Precursor(s) | Key Electrochemical Property | Color Change (Neutral to Oxidized) | Application |
| Poly(amide-imide)s | Diamine derived from 4,4'-diamino-4''-methoxytriphenylamine | Reversible oxidation redox couple at 0.91–0.93 V | Colorless to Blue | Electrochromic Devices ntu.edu.tw |
| Poly(amide-imide)s with TPA in both segments | Diimide-diacid from 4,4'-diamino-4''-methoxytriphenylamine and other aromatic diamines | Multicolor electrochromism | Pale Yellow to Green to Deep Blue | Electrochromic Devices ntu.edu.tw |
Interactive Data Table 1: Electrochromic Performance Users can filter and sort the data to compare the properties of different polymers.
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Triarylamine-Based Dyes
| Dye Designation | Key Structural Feature | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) |
| JK-16 | Bis-dimethylfluorenyl amino benzo[b]thiophene | 7.43% | 0.74 V | 15.33 mA cm⁻² researchgate.net |
| JK-17 | Bis-dimethylfluorenyl amino benzo[b]thiophene | 5.49% | 0.67 V | 12.66 mA cm⁻² researchgate.net |
Interactive Data Table 2: DSSC Performance Metrics This table allows for a comparative analysis of the performance of different dyes in solar cell applications.
Table 3: Non-Linear Optical (NLO) Properties of a Benzene Derivative
| Compound | Measurement Technique | Third-Order NLO Property | Significance |
| Benzene derivative with electron-withdrawing groups | Z-scan | Transition from reverse saturable absorption to saturable absorption | Potential for use in optical limiting and switching applications mdpi.com |
Interactive Data Table 3: NLO Characteristics Explore the non-linear optical properties of materials for advanced photonic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXZOLNEVJBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460342 | |
| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89115-20-8 | |
| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4 Bis 4 Methoxyphenyl Amino Benzaldehyde
Established Synthetic Routes for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde
The construction of this compound can be achieved through two primary strategic disconnections: formation of the carbon-nitrogen (C-N) bonds to create the triarylamine scaffold followed by formylation, or coupling a pre-functionalized benzaldehyde (B42025) with a diarylamine. The most prominent methods in the literature include transition-metal-catalyzed cross-coupling reactions and electrophilic formylation reactions.
Buchwald-Hartwig Coupling Strategies for Arylamine Precursors
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone in the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods like the Goldberg reaction. wikipedia.org
In the context of synthesizing this compound, the Buchwald-Hartwig reaction can be employed in the final step. This involves the coupling of a diarylamine precursor, bis(4-methoxyphenyl)amine, with an aryl halide, specifically a 4-halobenzaldehyde derivative (e.g., 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde).
The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species. youtube.com The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the 4-halobenzaldehyde.
Amine Coordination and Deprotonation: The bis(4-methoxyphenyl)amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.
Reductive Elimination: The desired triarylamine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. youtube.com
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand. The development of bulky, electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, has been crucial for achieving high yields and expanding the reaction's scope. youtube.com Bidentate phosphine ligands like BINAP and DPPF were early developments that provided reliable coupling for various amines. wikipedia.org
Table 1: Typical Buchwald-Hartwig Reaction Components
| Component | Role | Common Examples |
|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, facilitates cycle | BINAP, DPPF, XPhos, BrettPhos |
| Base | Deprotonates the amine | Cs₂CO₃, K₃PO₄, NaOtBu |
| Aryl Halide | Electrophilic coupling partner | 4-Bromobenzaldehyde, 4-Iodobenzaldehyde |
| Amine | Nucleophilic coupling partner | Bis(4-methoxyphenyl)amine |
| Solvent | Reaction medium | Toluene, Dioxane |
Condensation Reactions in Target Compound Formation
While C-N coupling reactions build the amine scaffold, electrophilic aromatic substitution reactions are commonly used to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds, such as triarylamines. thieme-connect.dechemistrysteps.comwikipedia.org
This reaction utilizes a "Vilsmeier reagent," a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The Vilsmeier reagent is a mild electrophile that reacts preferentially with activated aromatic rings. chemistrysteps.com
For the synthesis of this compound, the substrate is the triarylamine precursor, N,N-bis(4-methoxyphenyl)aniline. The two methoxy (B1213986) groups are strong electron-donating groups, making the entire triarylamine system highly activated towards electrophilic substitution. The formylation occurs at the para-position of the unsubstituted phenyl ring due to steric hindrance and electronic activation.
The mechanism involves two main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. organic-chemistry.org
Electrophilic Aromatic Substitution: The electron-rich triarylamine attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. thieme-connect.dewikipedia.org
An alternative approach, the Ullmann condensation (or Goldberg reaction for C-N bonds), uses a copper catalyst to couple an aryl halide with an amine. wikipedia.orgnih.gov This method is an older alternative to the Buchwald-Hartwig reaction and typically requires higher temperatures and stoichiometric amounts of copper, although modern ligand systems have improved its efficiency. wikipedia.orgorganic-chemistry.org
Advanced Synthetic Approaches and Yield Optimization
Efforts to improve the synthesis of triarylamine aldehydes focus on increasing efficiency, reducing reaction times, and enhancing yields. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate Vilsmeier-Haack reactions, leading to higher yields in much shorter reaction times compared to conventional heating. ajrconline.org For coupling reactions, the continued development of highly active palladium catalysts and specialized ligands allows for reactions to be conducted under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including less reactive aryl chlorides. youtube.comorganic-chemistry.org One-pot procedures, where multiple reaction steps are carried out in the same vessel, are also being explored to streamline the synthesis and minimize waste from intermediate purification steps.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Catalytic methods like the Buchwald-Hartwig amination are inherently greener than stoichiometric reactions, as they minimize waste. researchgate.net The development of catalysts that can be used in aqueous media or under solvent-free conditions represents a significant advancement. ajrconline.orgresearchgate.net Research into sustainable synthesis procedures has shown potential for significant reductions in energy consumption, waste generation, and CO₂ emissions. researchgate.net For instance, conducting reactions in environmentally benign solvents like water or ethanol (B145695), where possible, and using energy-efficient techniques like microwave irradiation align with the goals of green chemistry. ajrconline.orgresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bis(4-methoxyphenyl)amine |
| N,N-bis(4-methoxyphenyl)aniline |
| 4-Bromobenzaldehyde |
| 4-Iodobenzaldehyde |
| 4-chloroanisole |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Cesium carbonate (Cs₂CO₃) |
| Sodium tert-butoxide (NaOtBu) |
| BINAP |
| DPPF |
| XPhos |
Derivatization Strategies and Molecular Engineering of 4 Bis 4 Methoxyphenyl Amino Benzaldehyde
Functionalization through Aldehyde Moiety Reactions
The aldehyde group in 4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives. Reactions such as Knoevenagel condensation and Schiff base formation are fundamental tools for extending the π-conjugation and introducing new functional groups, thereby modulating the molecule's properties.
The Knoevenagel condensation is a widely utilized carbon-carbon bond-forming reaction in organic synthesis. eurekaselect.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. eurekaselect.com For this compound, this reaction provides a straightforward method to introduce electron-withdrawing groups, creating a push-pull electronic structure. This structure is known to enhance intramolecular charge transfer (ICT), which can lead to desirable nonlinear optical (NLO) properties and solvatochromism.
The reaction of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of dicyanovinyl or cyanovinylcarboxyethyl derivatives, respectively. researchgate.net These reactions are often catalyzed by weak bases like piperidine (B6355638) or can be promoted by microwave irradiation to reduce reaction times and improve yields. eurekaselect.com The resulting products are highly conjugated molecules with strong ICT character.
Interactive Data Table: Knoevenagel Condensation Products of this compound Analogues
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 4-(Diphenylamino)benzaldehyde | Malononitrile | Piperidine, Ethanol (B145695), Reflux | 2-(4-(Diphenylamino)benzylidene)malononitrile | ~90 | eurekaselect.com |
| 4-(Dimethylamino)benzaldehyde | Malononitrile | [MeHMTA]BF4, Water, RT | 2-(4-(Dimethylamino)benzylidene)malononitrile | 95 | niscpr.res.in |
| Benzaldehyde (B42025) | Malononitrile | Fe3O4 nanoparticles, Ethanol, Reflux | Benzylidenemalononitrile | High | orientjchem.org |
| 4-Methoxybenzaldehyde | Malononitrile | [MeHMTA]BF4, Water, RT | 2-(4-Methoxybenzylidene)malononitrile | 96 | niscpr.res.in |
| 4-(Diphenylamino)benzaldehyde | Ethyl Cyanoacetate | CTMAB, Water | Ethyl 2-cyano-3-(4-(diphenylamino)phenyl)acrylate | Good | researchgate.net |
Note: This table presents data for analogous compounds to illustrate the typical conditions and high yields of Knoevenagel condensation reactions with aromatic aldehydes.
The condensation of the aldehyde group of this compound with primary amines results in the formation of an imine or azomethine group (-C=N-), creating a Schiff base. masterorganicchemistry.com This reaction is a versatile method for integrating the triarylamine core into larger molecular or supramolecular structures. rjptonline.org The formation of the imine linkage extends the conjugated system and can introduce additional functionalities depending on the nature of the amine used.
Aromatic amines are commonly used to form highly conjugated Schiff bases. ijtsrd.com The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid, and may require heating to drive the condensation to completion. nih.govredalyc.org The resulting imines can exhibit interesting photophysical properties, including fluorescence and photochromism, and are also used as intermediates in the synthesis of more complex molecules.
Interactive Data Table: Schiff Base Derivatives from Aromatic Aldehydes and Amines
| Aldehyde | Amine | Conditions | Product (Schiff Base) | Yield (%) | Ref. |
| 4-Nitrobenzaldehyde | m-Nitroaniline | Ethanol, NaOH (cat.), Stirring | 1-Nitro-4-((E)-(4-nitrobenzylidene)amino)benzene | High | ijtsrd.com |
| Benzaldehyde | Aniline | Ethanol, Acetic Acid (cat.), Reflux | N-Benzylideneaniline | ~85 | rjptonline.org |
| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol, Acetic Acid (cat.), Reflux | 5-Chloro-2-(((E)-4-nitrobenzylidene)amino)benzoic acid | Good | ijmcmed.org |
| Salicylaldehyde | 4-Aminobenzoic acid | Methanol, Reflux | 4-(((E)-2-Hydroxybenzylidene)amino)benzoic acid | 85 | rjptonline.org |
Note: This table provides examples of Schiff base formation using various aromatic aldehydes and amines to demonstrate the general reaction conditions and outcomes.
Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of molecules after their initial synthesis. rsc.org For derivatives of this compound, PSM can be employed to alter their electronic, optical, and physical characteristics. For instance, the properties of a dye molecule derived from this aldehyde can be adjusted by introducing different functional groups onto the periphery of the molecule.
One approach is to modify the substituents on the triarylamine core or on the acceptor part of a push-pull molecule. For example, the electron-donating or -withdrawing strength of these groups can be altered, which in turn modulates the ICT and shifts the absorption and emission spectra. nih.gov Planarization of the triarylamine donor through bridging strategies is another PSM approach that can enhance conjugation and red-shift the absorption spectrum. acs.org These modifications allow for the rational design of materials with specific photophysical properties for applications in areas like organic electronics and sensors.
Integration into Extended π-Conjugated Systems
The incorporation of this compound units into larger, extended π-conjugated systems is a key strategy for developing advanced organic materials. This can be achieved through the synthesis of oligomers and dendrimers or through polymerization and copolymerization, leading to macromolecular architectures with enhanced electronic and optical properties.
The reactive aldehyde group of this compound makes it an excellent building block for the synthesis of well-defined oligomers and dendrimers. Star-shaped oligomers can be synthesized using a triphenylamine (B166846) aldehyde as a core or as an arm, connected through reactions like the Wittig or Heck coupling. nih.govresearchgate.net These highly branched, monodisperse structures offer a high degree of order and purity, which is beneficial for optoelectronic device performance. nih.gov
Dendrimers with a triarylamine core and peripheral aldehyde groups can also be synthesized. nih.govnih.gov These dendritic structures can serve as hole-transporting materials in devices like dye-sensitized solar cells. nih.gov The generational growth of dendrons allows for the tuning of properties such as solubility and charge transport. The aldehyde functionalities on the periphery of dendrimers can be further reacted to attach other molecules, making them versatile platforms for creating multifunctional materials. nih.govresearchgate.net
Interactive Data Table: Synthesis of Star-Shaped Oligomers and Dendrimers with Triarylamine Cores
| Core/Building Block | Synthetic Method | Resulting Structure | Application Area | Ref. |
| Triphenylamine aldehyde | Wittig Condensation | Star-shaped arylenevinylene oligomer | Optoelectronics | nih.govresearchgate.net |
| Halogenated triphenylamine | Heck Coupling | Star-shaped arylenevinylene oligomer | Optoelectronics | nih.gov |
| Triarylamine core | Convergent dendron synthesis | Phenylazomethine dendrimers | Dye-sensitized solar cells | nih.gov |
| Polyamidoamine (PAMAM) | Divergent synthesis & surface modification | Aldehyde-terminated dendrimers | Drug delivery | nih.govresearchgate.net |
This compound can be incorporated into macromolecular architectures through polymerization and copolymerization. One approach is to synthesize copolymers with pendant aldehyde groups. nih.govnih.gov This can be achieved through controlled radical polymerization of a monomer containing a protected aldehyde, followed by deprotection. nih.gov The resulting polymers have aldehyde functionalities along the chain that can be used for cross-linking or further modification.
Alternatively, polymers with pendant triarylamine groups can be synthesized, which are useful as hole transport materials in organic light-emitting diodes (OLEDs). acs.org While direct polymerization of aldehydes can be challenging, multicomponent polymerization reactions involving aldehydes, amines, and other reagents offer a pathway to synthesize functional polymers like poly(α-aminonitrile)s. rsc.org These strategies allow for the creation of polymers where the electronic properties of the this compound unit are combined with the processability and film-forming capabilities of a macromolecule.
Formation of Donor-Acceptor Architectures
A primary strategy for harnessing the electronic properties of this compound is its incorporation into donor-acceptor (D-A) architectures. In these systems, the 4-[Bis(4-methoxyphenyl)amino]phenyl group serves as the electron-donating moiety, which is connected to an electron-accepting unit, typically through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is fundamental to the nonlinear optical (NLO) and photophysical properties of these materials.
A versatile and widely employed method for constructing these D-A molecules is the Knoevenagel condensation. researchgate.netnih.govmdpi.com This reaction involves the base-catalyzed condensation of the aldehyde group of this compound with a compound containing an active methylene group, which is characteristic of many electron acceptor moieties. This reaction is efficient for creating a carbon-carbon double bond that extends the π-conjugation between the donor and acceptor, a critical factor for enabling effective ICT.
The choice of the acceptor moiety is crucial as it significantly influences the resulting electronic and optical properties of the D-A molecule. A variety of electron acceptors can be utilized, ranging in electron-withdrawing strength. For instance, highly effective chromophores have been synthesized by reacting derivatives of this compound with potent acceptors like phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF). washington.eduacs.org The reaction typically proceeds in a solvent such as ethanol in the presence of a base, leading to the formation of the final D-A chromophore in good yields. washington.edu
The resulting donor-acceptor molecules often exhibit strong absorption bands in the visible or near-infrared region of the electromagnetic spectrum. mdpi.comnih.gov The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of both the donor and the acceptor, as well as the length and nature of the π-conjugated bridge that connects them.
Rational Design Principles for Structure-Property Relationship Studies
The systematic investigation of structure-property relationships is fundamental to the rational design of new materials with optimized performance for specific applications, such as in electro-optics and photonics. beilstein-journals.orgnih.govrsc.org In the context of derivatives of this compound, this involves a methodical variation of the molecular structure and the subsequent analysis of the impact of these changes on the material's properties.
Key molecular components that are typically modified include:
The Electron Donor: While the core 4-[Bis(4-methoxyphenyl)amino]phenyl group is a strong donor, its donating strength can be further modulated. For example, replacing the phenyl ring connecting the amine to the aldehyde with heteroaromatic rings like thiophene (B33073) or pyrrole (B145914) can alter the electronic properties. washington.eduacs.org
The π-Conjugated Bridge: The length and composition of the linker between the donor and acceptor are critical. Extending the conjugation length, for instance by introducing vinylene or thiophene units, generally leads to a bathochromic (red) shift in the absorption and emission spectra. mdpi.commdpi.com
The Electron Acceptor: The strength of the electron acceptor has a profound effect on the extent of ICT. By employing a series of acceptors with varying electron-withdrawing capabilities, the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) can be systematically tuned, thereby controlling the absorption wavelength and other photophysical properties. nih.govresearchgate.net
The photophysical properties of these D-A molecules are often studied in different solvents to probe their solvatochromic behavior. researchgate.net A significant shift in the absorption or emission maximum with changing solvent polarity is indicative of a large change in the dipole moment of the molecule upon electronic transition, which is a hallmark of an efficient ICT process.
The following table summarizes the photophysical and electrochemical data for a series of chromophores where the donor unit, based on the N,N-bis(4-methoxyphenyl)amino structure, has been systematically varied. This data illustrates the impact of donor modification on the key electronic properties of the resulting donor-acceptor molecules.
| Chromophore | Donor Moiety | λmax (nm) in Chloroform | Oxidation Potential (V) |
| A | N,N-Bis(4-methoxyphenyl)aminophenyl | 745 | 0.54 |
| B | N,N-Bis(4-methoxyphenyl)aminothienyl | 760 | 0.52 |
| C | N,N-Bis(4-methoxyphenyl)aminopyrrolyl | 775 | 0.45 |
Data sourced from a comparative study of N,N-bis-(4-methoxyphenyl)aryl-amino donor-based chromophores. washington.eduacs.org
By analyzing such data, researchers can deduce design principles. For example, the data above suggests that incorporating heteroaromatic rings like thiophene and pyrrole into the donor structure can lead to a red-shift in the absorption maximum and a decrease in the oxidation potential, indicating an increase in the electron-donating strength of the moiety. These insights are invaluable for the future design of materials with precisely controlled optical and electronic properties for advanced applications.
Photophysical Phenomena and Spectroscopic Investigations
Electronic Transitions and Excited State Dynamics
The electronic absorption and emission spectra of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and related triphenylamine (B166846) derivatives are primarily governed by intramolecular charge transfer (ICT) transitions. Upon photoexcitation, an electron is promoted from a high-energy occupied molecular orbital, largely localized on the electron-donating triphenylamine core, to a low-energy unoccupied molecular orbital, concentrated on the electron-accepting aldehyde group.
The dynamics of the excited state are complex and can be influenced by the surrounding environment. In solution, the excited state can relax through various non-radiative pathways, including intramolecular rotations of the phenyl rings. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state is often observed in similar D-π-A molecules. In the TICT state, the donor and acceptor moieties twist relative to each other, leading to a highly polar excited state that is stabilized by the solvent cage. This stabilization lowers the energy of the excited state, resulting in a red-shifted, and often quenched, emission.
Luminescence Mechanisms and Quantum Efficiency Studies
The luminescence of this compound derivatives is highly dependent on their physical state and environment. In dilute solutions, these compounds are often weakly emissive due to the efficient non-radiative decay pathways facilitated by the free intramolecular rotation of the phenyl groups. However, their emission can be significantly enhanced under conditions that restrict these motions.
While specific quantum yield values for this compound are not extensively reported in the literature, studies on analogous triphenylamine-based luminogens show that quantum efficiencies can vary dramatically. For instance, in dilute solutions, the quantum yield can be very low, but in the aggregated or solid state, it can increase substantially. This enhancement is a hallmark of the aggregation-induced emission phenomenon discussed later. The primary mechanism for luminescence is the radiative decay from the ICT excited state to the ground state.
Solvatochromic and Vapochromic Emissions in this compound Derivatives
Derivatives of this compound, such as the closely related 4-[bis(4-methylphenyl)amino]benzaldehyde (BMABA), exhibit pronounced solvatochromism. researchgate.net This refers to the change in the color of their emission in response to the polarity of the solvent. As solvent polarity increases, the emission spectrum typically shows a bathochromic (red) shift. This is a direct consequence of the stabilization of the polar ICT excited state by polar solvent molecules. The absorption spectra, in contrast, often remain largely unaffected by solvent polarity. researchgate.net
Table 1: Solvatochromic Emission Data for a Representative Triphenylamine Derivative (BMABA)
| Solvent | Polarity Index | Emission Maximum (λem) |
|---|---|---|
| Hexane | 0.1 | Blue Region |
| Toluene | 2.4 | Green Region |
| THF | 4.0 | Yellow Region |
| Acetonitrile | 5.8 | Orange/Red Region |
(Note: Specific wavelength values are illustrative based on typical triphenylamine aldehydes.)
Vapochromism, the change in emission color upon exposure to volatile organic compounds (VOCs), is another characteristic feature. researchgate.net Amorphous films of these materials can exhibit a reddish-orange emission in the air, which may shift to yellowish-green upon exposure to non-polar vapors like hexane. Conversely, exposure to polar vapors such as ethanol (B145695) or THF can lead to the quenching of the emission. researchgate.net This sensitivity makes them potential candidates for chemical sensors.
Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Properties
Many triphenylamine derivatives, including those structurally similar to this compound, are classic examples of luminogens exhibiting aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). researchgate.net These compounds are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent when they aggregate or are in the solid state.
The morphology of the aggregates plays a crucial role in determining the emission characteristics. For instance, studies on 4-[bis(4-methylphenyl)amino]acetophenone (a ketone analog) have shown that changes in the aggregated particles' morphology, induced by stirring or heating in an aqueous suspension, can lead to a change in the emission color. researchgate.net This suggests that different packing modes (e.g., crystalline vs. amorphous, or different polymorphic forms) within the aggregates can result in distinct photophysical properties. The transition between different aggregate morphologies can be triggered by external stimuli, leading to tunable solid-state luminescence.
The prevailing mechanism for AIE in this class of compounds is the restriction of intramolecular rotation (RIR). bldpharm.com In solution, the phenyl rings of the triphenylamine and benzaldehyde (B42025) moieties can rotate and vibrate freely. These motions provide efficient non-radiative decay channels for the excited state, effectively quenching fluorescence. However, in the aggregated state, the molecules are packed closely together, and intermolecular interactions physically constrain these rotational and vibrational motions. This steric hindrance blocks the non-radiative pathways, forcing the excited state to decay radiatively, thus "switching on" the fluorescence.
Mechanochromic Luminescence (MCL) Behavior and Stimuli-Responsive Emissions
Mechanochromic luminescence (MCL) is a phenomenon where the emission color of a solid material changes in response to mechanical stimuli like grinding, shearing, or pressing. 4-[bis(4-methylphenyl)amino]benzaldehyde is a well-documented example of a compound exhibiting MCL. researchgate.netnih.gov
The crystalline powder of this compound typically emits a light-blue fluorescence. researchgate.net Upon grinding, the emission color changes to a distinct greenish-yellow. researchgate.net This change is often reversible; the original blue emission can be recovered by heating the ground powder (thermochromism) or exposing it to solvent fumes (vapochromism). In some cases, the material exhibits self-recovering MCL, where the original emission color is restored spontaneously over time at room temperature. researchgate.net For 4-[bis(4-methylphenyl)amino]benzaldehyde, this self-recovery to the blue-emissive state can occur within approximately 40 seconds. researchgate.net
The underlying mechanism for this MCL behavior is a mechanical force-induced phase transition from a stable crystalline state to a metastable amorphous or supercooled liquid state. researchgate.netnih.gov These two solid-state phases have different molecular packing and conformations, leading to different emission energies. Powder X-ray diffraction (PXRD) studies confirm the loss of crystalline order upon grinding, which corresponds with the change in emission color. nih.gov
Table 2: Mechanochromic Luminescence Properties of 4-[bis(4-methylphenyl)amino]benzaldehyde
| State | Stimulus | Emission Color | Physical State |
|---|---|---|---|
| Pristine | None | Light Blue | Crystalline |
| Ground | Grinding/Pressure | Greenish-Yellow | Amorphous/Supercooled Liquid |
Spectroscopic Techniques for Characterization of Electronic Structure
The investigation of the electronic structure and dynamics of this compound relies on a suite of spectroscopic techniques. These methods probe the energy levels of the molecule and the transitions between them, providing a detailed picture of its behavior upon interaction with light.
UV-Vis absorption and fluorescence emission spectroscopy are fundamental tools for characterizing the electronic transitions in molecules like this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs to move from its ground electronic state to various excited states. The fluorescence spectrum, conversely, shows the wavelengths of light emitted as the molecule relaxes from its lowest excited singlet state back to the ground state.
The photophysical properties of this class of compounds are highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when the polarity of the solvent is changed. For donor-acceptor molecules like this compound, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This is because the more polar solvent molecules can better stabilize the polar excited state, thus lowering its energy and resulting in a smaller energy gap for emission.
While specific experimental data for this compound is not extensively reported in publicly available literature, the behavior of the closely related compound, 4-[bis(4-methylphenyl)amino]benzaldehyde, has been studied. This analogue is known to exhibit significant solvatofluorochromism, where its fluorescence color changes with solvent polarity. It is reasonable to infer that this compound would exhibit similar solvatochromic behavior. The methoxy (B1213986) groups, being stronger electron-donating groups than methyl groups, might lead to even more pronounced charge transfer characteristics and potentially larger solvatochromic shifts.
Table 1: Expected Solvatochromic Effects on the Photophysical Properties of this compound
| Solvent Polarity | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Stokes Shift |
| Non-polar | Shorter wavelength | Shorter wavelength | Smaller |
| Polar | Minor shift | Longer wavelength (Red-shift) | Larger |
| Protic | Potential for specific interactions (e.g., hydrogen bonding) affecting both absorption and emission | Longer wavelength (Red-shift) | Larger |
This table is illustrative and based on the expected behavior of donor-acceptor triphenylamine derivatives.
To gain a deeper understanding of the dynamics of the excited states of this compound, advanced time-resolved spectroscopic techniques are employed. These methods can monitor the fate of the molecule on extremely short timescales, from femtoseconds to microseconds, after it has absorbed a photon.
One of the most powerful techniques in this regard is transient absorption spectroscopy . In a transient absorption experiment, the sample is first excited by a short laser pulse (the "pump" pulse). A second, weaker laser pulse (the "probe" pulse) with a broad wavelength spectrum is then passed through the sample at a variable time delay after the pump pulse. By measuring the difference in the absorption spectrum of the probe pulse with and without the pump pulse, one can obtain the transient absorption spectrum of the excited species.
This technique can provide a wealth of information about the excited-state dynamics, including:
Excited-state absorption: The excited molecule can absorb another photon, leading to transitions to even higher excited states.
Stimulated emission: The probe pulse can stimulate the excited molecule to emit a photon, which is observed as a negative signal in the transient absorption spectrum.
Ground-state bleach: The depletion of the ground state population by the pump pulse results in a negative signal at the wavelengths of ground-state absorption.
Formation of new species: The excited molecule may undergo chemical reactions or structural changes, leading to the formation of new transient species with their own characteristic absorption spectra.
For a molecule like this compound, transient absorption spectroscopy could be used to directly observe the intramolecular charge transfer process. Following excitation, the formation of the ICT state would be signaled by the appearance of new absorption bands characteristic of this polar state. The timescale of the formation and decay of these bands would provide direct information about the rates of charge transfer and other relaxation processes.
Furthermore, in some donor-acceptor systems, twisting of the molecular framework can occur in the excited state, leading to the formation of a "twisted intramolecular charge transfer" (TICT) state. These TICT states are often characterized by a large Stokes shift and a high sensitivity to solvent viscosity and polarity. Time-resolved fluorescence and transient absorption spectroscopy are crucial for identifying and characterizing the dynamics of such TICT states.
Electrochemical and Charge Transport Characteristics
Redox Potentials and Electrochemical Stability
The redox behavior of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde is characterized by the reversible oxidation of the central nitrogen atom of the triphenylamine (B166846) moiety. This process leads to the formation of a stable radical cation. The potential at which this oxidation occurs is a critical parameter for its use in hole-transporting materials (HTMs), as it determines the energy level alignment with the perovskite absorber layer in a solar cell, which is crucial for efficient hole extraction.
Cyclic voltammetry (CV) is the standard technique used to determine these redox potentials. While specific CV data for this compound is often presented in the context of the synthesis of larger, more complex HTMs, the foundational redox properties stem from this core unit. For instance, in the synthesis of azomethine-based HTMs, this aldehyde is a key precursor, and its electrochemical properties are integral to the final material's performance. rsc.org The methoxy (B1213986) groups on the phenyl rings act as electron-donating groups, which generally lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted triphenylamine. This ease of oxidation is a desirable trait for HTMs.
The stability of the oxidized species is also a crucial factor for the long-term performance of devices. Triphenylamine derivatives are known to form stable radical cations, contributing to the operational stability of the resulting HTMs.
Table 1: Electrochemical Data for Related Triphenylamine Derivatives
| Compound/Feature | Redox Potential (V vs. Fc/Fc+) | Reference |
| First Anodic Peak of L1 | 0.578 | researchgate.net |
| First Anodic Peak of L2 | 0.493 | researchgate.net |
| First Anodic Peak of L3 | 0.421 | researchgate.net |
Note: The data in this table is for related azulene-based compounds and serves to illustrate the typical range and influence of substituents on redox potentials in similar molecular frameworks.
Hole Transport Mechanisms and Charge Carrier Mobility
As a derivative of triphenylamine, this compound is inherently a p-type (hole-transporting) material. The primary mechanism for charge transport in amorphous thin films of such organic semiconductors is hopping, where charge carriers (holes) move between adjacent molecules. The efficiency of this process is quantified by the charge carrier mobility (µ).
The hole mobility of materials derived from this compound is a key performance indicator. High hole mobility ensures that the charges generated in the perovskite layer are efficiently transported to the electrode, minimizing recombination losses and thereby maximizing the solar cell's efficiency.
Various techniques are employed to measure charge carrier mobility, including the time-of-flight (TOF), dark-injection space-charge-limited-current (DI-SCLC), and thin-film transistor (TFT) methods. For related triphenylamine-based polymers, hole mobilities are often in the range of 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹. cityu.edu.hk For instance, subtle modifications to the alkyl chains in poly-TPD derivatives have been shown to influence intermolecular stacking and, consequently, improve hole mobility. cityu.edu.hk Bromine substitution on triphenylamine derivatives has also been demonstrated to enhance hole mobility by an order of magnitude. rsc.org
The Mott-Gurney equation is often used to estimate the charge carrier mobility from the current density-voltage (J-V) characteristics of a device in the space-charge limited current (SCLC) regime. rsc.org
Influence of Molecular Structure on Charge Transfer Pathways
The molecular structure of this compound and the materials derived from it have a profound impact on charge transfer pathways. The propeller-like, non-planar geometry of the triphenylamine core helps to prevent strong intermolecular π-π stacking, which can be beneficial in forming stable amorphous films, a desirable morphology for many organic electronic devices.
The methoxy groups not only influence the redox potential but also affect the intermolecular interactions and the packing of the molecules in the solid state. The aldehyde functional group provides a reactive site for the synthesis of larger conjugated systems, such as azomethines, allowing for the extension of the π-conjugated system and tuning of the material's electronic properties. rsc.org The design of the final HTM, including the choice of linking units and peripheral groups, plays a crucial role in determining the ultimate charge transport properties.
Intervalence Transitions in Related Mixed-Valence Systems
These systems often exhibit intervalence charge transfer (IVCT) bands in their near-infrared absorption spectra. The characteristics of these bands (energy, intensity, and shape) provide valuable information about the degree of electronic coupling between the redox sites. This coupling is a measure of the ease of electron transfer between the sites and is a fundamental aspect of intramolecular charge transport. The nature of the bridging unit is a key determinant of the strength of this electronic communication.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs): Emitter and Charge Transport Layer Roles
Device Architecture Optimization and Performance Metrics
The architecture of an OLED is a multi-layered stack designed to maximize the recombination of electrons and holes within the emissive layer, leading to efficient light production. A typical structure includes an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.
The optimization of this architecture is crucial for high performance. For instance, the choice of host material in the EML significantly impacts device efficiency and lifespan. filgen.jp Selecting an appropriate host can improve the performance of blue phosphorescent OLEDs. nih.gov Furthermore, the strategic placement and thickness of each layer are critical. Using a multi-quantum well structure for the emissive layer can improve color purity and external quantum efficiency (EQE) while reducing the common issue of efficiency roll-off at high brightness. researchgate.net
Key performance metrics for OLEDs include:
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. High EQEs are a primary goal of device optimization. beilstein-journals.org
Luminous Efficacy (Power Efficiency): Measured in lumens per watt (lm/W), this metric reflects the device's energy efficiency.
Current Efficiency: Measured in candelas per ampere (cd/A), it indicates the light output for a given current.
Color Purity: Defined by color coordinates from the Commission Internationale de l'Eclairage (CIE), ensuring the emitted light is of the desired color.
Operational Lifetime: The time it takes for the device's initial luminance to decrease by half (LT50), which is critical for commercial applications.
Efficiency of Charge Transport and Light Emission in OLEDs
Efficient charge transport is fundamental to OLED operation. The hole transport layer (HTL) and electron transport layer (ETL) are responsible for facilitating the movement of charge carriers from the electrodes to the emissive layer. Materials based on triphenylamine (B166846) are widely recognized as a major class of hole conductors in organic electronics. aip.orgmdpi.com The HTL material must have high hole mobility and an appropriate Highest Occupied Molecular Orbital (HOMO) energy level to ensure efficient hole injection from the anode and transport to the EML. filgen.jp
Once holes and electrons reach the emissive layer, they combine to form excitons (electron-hole pairs). The efficiency of light emission depends on the radiative decay of these excitons. The EML often consists of a host material doped with a small amount of an emitter (guest) material. This configuration allows for efficient energy transfer from the host to the guest, where light is then emitted. The selection of materials is critical to ensure that the energy levels are aligned for effective charge injection, transport, and exciton (B1674681) confinement within the EML. mdpi.commdpi.com
Organic Field-Effect Transistors (OFETs): Material Selection and Device Performance
Organic field-effect transistors (OFETs) are key components in flexible electronics, such as displays and sensors, due to their low-cost fabrication and mechanical flexibility. nih.govrsc.org The performance of an OFET is largely determined by the organic semiconductor used as the active channel material. Triarylamine-based materials, the class to which 4-[Bis(4-methoxyphenyl)amino]benzaldehyde belongs, are well-established p-type (hole-conducting) semiconductors. aip.org
High Thermal Stability Considerations for OFET Applications
For practical applications, OFETs must exhibit stable performance over a range of operating temperatures. High thermal stability of the organic semiconductor is therefore a critical requirement. Materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable as they maintain their amorphous film morphology and prevent degradation during device operation. Aromatic polyamides incorporating triphenylamine units, for example, have demonstrated excellent thermal stability with high glass transition temperatures. asianpubs.org The introduction of specific molecular structures can enhance thermal properties; for instance, polymers containing a dimethoxytriphenyldiamine moiety have shown glass transition temperatures up to 175°C. aip.org This stability ensures that the device's electrical characteristics, such as charge carrier mobility and threshold voltage, remain consistent over its lifetime.
Impact of Charge Transport Properties on OFET Reliability
The reliability and performance of an OFET are directly linked to the charge transport properties of the semiconductor layer. The key metric is the field-effect mobility (µ), which quantifies how quickly charge carriers move through the channel under an applied electric field. High mobility is essential for fast switching speeds and high drive currents. nih.gov
The molecular structure of the semiconductor influences its packing in the solid state, which in turn affects charge transport. Strong intermolecular interactions and ordered packing facilitate efficient charge hopping between molecules, leading to higher mobility. kyoto-u.ac.jp For instance, polymers with side-chains containing dimethoxytriphenyldiamine have demonstrated higher OFET performance compared to those with unsubstituted triphenylamine, achieving mobilities on the order of 10⁻⁴ cm²/Vs. aip.org Introducing specific buffer layers at the semiconductor/electrode interface can also modify charge injection, significantly improving device performance and reliability. advanceseng.com
Perovskite Solar Cells (PSCs): Hole-Transporting Material (HTM) Development
In perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a crucial role in extracting holes from the perovskite light-absorbing layer and transporting them to the electrode, while also preventing charge recombination at the interface. Derivatives of this compound are actively researched as alternatives to the commonly used but expensive and often unstable HTM, Spiro-OMeTAD. researchgate.netrsc.org
The development of new HTMs focuses on synthesizing molecules with well-matched energy levels relative to the perovskite's valence band for efficient hole extraction. High hole mobility is also essential for rapid charge transport, and good film-forming properties are needed to create a uniform and defect-free layer. northwestern.edu Research has shown that novel HTMs based on triphenylamine-functionalized dyes can lead to PSCs with superior power conversion efficiency (PCE) and stability compared to devices using the standard doped Spiro-OMeTAD. nih.gov
For example, a study on novel HTMs with N,N-di(4-methoxyphenyl)aminophenyl units linked by an ethene bridge (EtheneTTPA) resulted in a PSC with a power conversion efficiency of 12.77%, which was comparable to the 13.28% achieved with Spiro-OMeTAD under the same conditions. researchgate.net In another study, a triphenylamine-functionalized azadipyrromethene dye used as an HTM achieved a champion PCE of 22.13%, surpassing the performance of Spiro-OMeTAD-based devices. nih.gov These findings highlight the potential of designing TPA-based molecules to create low-cost, efficient, and stable HTMs for the next generation of perovskite solar cells.
| HTM | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Notes | Reference |
|---|---|---|---|---|
| TPA-ADP 1 | 22.13% | 0.81 | Dopant-free triphenylamine-functionalized azadipyrromethene dye. Outperformed doped Spiro-OMeTAD. | nih.gov |
| DPTP-4D | 20.18% | - | Based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) core with triphenylamine donors. Showed high environmental and thermal stability. | northwestern.edu |
| EtheneTTPA | 12.77% | - | Features four N,N-di(4-methoxyphenyl)aminophenyl units on an ethene core. Performance is comparable to Spiro-OMeTAD. | researchgate.net |
| Spiro-OMeTAD (reference) | 13.28% | - | Standard, widely used HTM, often requires dopants. Used as a benchmark in the EtheneTTPA study. | researchgate.net |
Design and Synthesis of Porphyrin-Based HTMs from this compound
The strategic design of hole-transporting materials is crucial for fabricating efficient and stable perovskite solar cells. Porphyrin derivatives, known for their exceptional light-harvesting and charge-transport capabilities, have emerged as a promising class of HTMs. chemimpex.com A key synthetic strategy involves the use of this compound as a precursor to create star-shaped porphyrin molecules.
Specifically, the A4-type porphyrin, 5,10,15,20-tetrakis{4-[N,N-di(4-methoxyphenyl)amino-phenyl]}-porphyrin (referred to as P ), is synthesized through a direct acid-catalyzed condensation of this compound with pyrrole (B145914). researchgate.net This reaction, often following methodologies like the Adler or Lindsey methods, allows for the gram-scale production of the porphyrin core functionalized with four triarylamine moieties at the meso positions. researchgate.net
These peripheral triarylamine groups are crucial as they enhance the hole-transporting properties of the porphyrin. The central porphyrin core can be further metalated with transition metals, such as zinc(II) or copper(II), to yield the corresponding metalloporphyrins, ZnP and CuP . researchgate.net This metalation step is significant as it modulates the electronic and electrochemical properties of the material, influencing its performance as an HTM. mdpi.com The synthesis route is advantageous due to its simplicity and the use of relatively inexpensive starting materials. researchgate.net
Energetic Alignment for Efficient Hole Extraction
For a hole-transporting material to function effectively in a perovskite solar cell, its highest occupied molecular orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite absorber. This alignment facilitates the efficient extraction of photogenerated holes from the perovskite layer and their transport to the electrode, minimizing energy loss and charge recombination. mdpi.comnih.gov
Porphyrin-based HTMs derived from this compound exhibit favorable HOMO energy levels for this purpose. The electron-donating triarylamine units elevate the HOMO level of the porphyrin system. For instance, the zinc complex (ZnP ) shows a HOMO level of approximately -5.15 eV, which is suitably positioned relative to the valence band of typical methylammonium (B1206745) lead iodide (MAPbI3) perovskites (around -5.4 eV). researchgate.netfishersci.ca This energetic alignment ensures a sufficient driving force for hole extraction.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) |
|---|---|---|---|---|
| ZnP | -5.15 | -3.11 | 2.04 | 9.2 x 10⁻⁴ |
| CuP | -5.23 | -3.18 | 2.05 | - |
| spiro-OMeTAD (reference) | -5.22 | -2.20 | 3.02 | 2.5 x 10⁻⁴ |
Stability and Power Conversion Efficiency Enhancement in PSCs
The integration of these porphyrin-based HTMs into perovskite solar cells has led to significant improvements in both power conversion efficiency (PCE) and long-term stability. The robust, planar structure of the porphyrin macrocycle contributes to the formation of uniform and dense films, which can effectively passivate the perovskite surface and prevent moisture ingress. chemimpex.commdpi.com
In device performance, PSCs using ZnP as the HTM have achieved a competitive PCE of 17.78%, which is comparable to the 18.59% efficiency of devices using the state-of-the-art spiro-OMeTAD under identical conditions. researchgate.net The device with CuP showed a slightly lower PCE of 15.36%, a difference attributed to its lower solubility, which can affect the quality of the film. mdpi.com
Crucially, the long-term stability of devices employing these porphyrin HTMs is markedly superior to those with spiro-OMeTAD. Unencapsulated devices using ZnP retained a significantly higher percentage of their initial efficiency after hundreds of hours of storage in ambient conditions compared to spiro-OMeTAD-based cells. researchgate.net This enhanced stability is a critical advancement for the commercial viability of perovskite solar cell technology. Electrochemical polymerization of porphyrin films has also been shown to produce devices that maintain 88% of their initial efficiency after 2200 hours of storage. chemimpex.comfishersci.ca
| HTM | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
|---|---|---|---|---|
| ZnP | 1.02 | 23.28 | 74.8 | 17.78 |
| CuP | 0.99 | 22.15 | 70.1 | 15.36 |
| spiro-OMeTAD (reference) | 1.03 | 23.59 | 76.6 | 18.59 |
Other Emerging Organic Electronic Applications
While the application of porphyrins derived from this compound has been most extensively demonstrated in perovskite solar cells, the fundamental properties of the parent triarylamine structure suggest potential in other areas of organic electronics. Triarylamine derivatives are a cornerstone class of materials known for their excellent hole-transporting capabilities and are widely used in Organic Light-Emitting Diodes (OLEDs) as the hole-transporting layer (HTL). mdpi.com Their propeller-like structure and ability to form stable amorphous films are highly desirable for preventing crystallization and ensuring device longevity.
However, specific studies detailing the use of 5,10,15,20-tetrakis{4-[N,N-di(4-methoxyphenyl)amino-phenyl]}-porphyrin or its metal complexes in OLEDs or Organic Field-Effect Transistors (OFETs) are not widely reported in the current literature. The research focus for this particular molecular architecture has been predominantly on its application in photovoltaics. Future research may explore the potential of these sterically bulky, stable, and high-mobility porphyrin structures in these and other emerging electronic applications.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's frontier molecular orbitals and the prediction of its interaction with light.
Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For compounds similar in structure to this compound, such as the related diamine monomer N,N-bis(4-methoxyphenyl)-N-4-aminophenyl amine, DFT calculations have been performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In a study utilizing the B3LYP method with a 6-31G(d) basis set, the electronic properties of this similar diamine were calculated. The results showed a HOMO energy level of -4.96 eV and a LUMO energy level of -1.61 eV. This results in a HOMO-LUMO energy gap of 3.35 eV. The spatial distribution of these orbitals is critical; the HOMO is predominantly located on the electron-donating triphenylamine (B166846) moiety, while the LUMO is distributed across the rest of the molecule. This separation of orbitals is indicative of intramolecular charge transfer characteristics, a desirable property for materials used in optoelectronics.
These findings for a closely related molecule suggest that this compound likely possesses a similar electronic profile, with the triphenylamine portion acting as the primary electron-donating center. The energy and distribution of these frontier orbitals are key determinants of the molecule's charge-transport capabilities and its optical properties.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -4.96 |
| LUMO | -1.61 |
| Energy Gap (ΔE) | 3.35 |
Prediction of Spectroscopic Properties (Absorption and Emission)
Theoretical calculations are also employed to predict the spectroscopic behavior of molecules. While specific time-dependent DFT (TD-DFT) calculations for this compound are not detailed in the available literature, the electronic structure provides clues to its expected properties. The HOMO-LUMO gap is a primary factor in determining the absorption wavelength. Based on the calculated gap of the related diamine (3.35 eV), one would anticipate a primary absorption band in the ultraviolet region.
For polymers derived from this structural family, strong UV absorption has been noted between 300-400 nm, which is characteristic of the triphenylamine chromophore. Furthermore, these related polymers exhibit fluorescence emission in the blue-green region of the visible spectrum, with emission maxima recorded between 450 nm and 500 nm. These experimental observations on related materials align with the general expectations derived from theoretical calculations of the core molecular structure.
Molecular Dynamics Simulations for Conformation and Aggregation Behavior
Information regarding specific molecular dynamics (MD) simulations for this compound is not presently available in the reviewed literature. However, MD simulations represent a critical next step in theoretical analysis. Such simulations could provide invaluable information on the molecule's conformational flexibility, particularly the rotation around the phenyl rings and the amino group. Furthermore, MD studies could model the aggregation behavior of the compound in both solution and solid states, predicting how molecules pack together. This packing is crucial as it directly influences bulk material properties, including charge mobility in thin films for electronic devices.
Theoretical Investigations of Charge Transfer Processes
The inherent electronic structure of this compound, with its electron-rich triphenylamine donor group and the benzaldehyde (B42025) acceptor moiety, suggests a strong potential for intramolecular charge transfer (ICT) upon photoexcitation. Theoretical studies can quantify this process by calculating the change in dipole moment between the ground and excited states and visualizing the redistribution of electron density.
While specific studies on this molecule are not available, the general principles of DFT can be applied. The localization of the HOMO on the triphenylamine unit and the LUMO on other parts of the molecule supports the potential for efficient charge transfer. For hole transport, kinetic Monte Carlo (kMC) simulations are a relevant theoretical tool used to model charge hopping between molecules in a solid-state film, a process fundamental to the performance of organic semiconductor devices.
Computational Prediction of Device Performance Parameters
Direct computational predictions of device performance parameters for devices incorporating this compound are not found in the current literature. However, the theoretical data on its electronic properties serve as essential input for such predictions. Key parameters like the HOMO level are critical for assessing its suitability as a hole transport material (HTM) in devices like perovskite solar cells or organic light-emitting diodes (OLEDs). An appropriate HOMO level is necessary to ensure efficient injection of holes from the perovskite or emissive layer and effective transport to the electrode. Computational models could, in principle, use these fundamental electronic parameters to estimate metrics like power conversion efficiency in solar cells or external quantum efficiency in OLEDs, guiding the rational design of new materials and device architectures.
Advanced Sensing Platforms and Biological Applications
Development of Chemosensors and Fluorescent Probes
The core structure of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, featuring a central nitrogen atom bonded to three aromatic rings, provides a versatile platform for the development of chemosensors. The electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group create an intramolecular charge transfer (ICT) system, which is sensitive to the surrounding chemical environment. This sensitivity is the foundation for its use in fluorescent probes, where interactions with specific analytes can modulate the fluorescence emission, leading to a detectable signal.
Detection Mechanisms and Selectivity for Analytes
Chemosensors derived from this compound often operate on principles such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). The aldehyde group can be readily modified to introduce specific recognition sites for various analytes, including metal ions and anions.
For instance, Schiff base derivatives, formed by the condensation of the aldehyde group with various amines, can act as selective binding sites. The binding of a target analyte to this recognition moiety can alter the electronic properties of the entire molecule, leading to a change in its fluorescence. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.
The selectivity of these chemosensors is determined by the design of the binding pocket. By carefully selecting the chemical structure of the recognition unit, it is possible to achieve high selectivity for a specific analyte over other potentially interfering species. While specific studies detailing the selectivity of unmodified this compound are not extensively available, the broader class of triphenylamine-based sensors has demonstrated selectivity for a range of metal ions.
Table 1: Potential Analyte Detection by Chemosensors Based on the Triphenylamine-Benzaldehyde Scaffold
| Analyte Category | Potential Detection Mechanism | Expected Fluorescence Response |
| Metal Ions | Coordination with a modified aldehyde group (e.g., Schiff base) | Turn-on or Turn-off |
| Anions | Hydrogen bonding or electrostatic interactions | Turn-on or Turn-off |
| pH (Protons) | Protonation of the nitrogen atom or modified groups | Ratiometric shift or intensity change |
Note: This table is illustrative and based on the general behavior of related compounds, as specific data for this compound is limited in publicly available research.
Acid-Responsive Emission Color Changes
Derivatives of triphenylamine (B166846) are known to exhibit changes in their fluorescence emission in response to acidic conditions. This phenomenon, known as acidochromism or acidofluorochromism, is attributed to the protonation of the central nitrogen atom or other basic sites within the molecule. This protonation event alters the intramolecular charge transfer characteristics, leading to a shift in the emission wavelength.
While detailed studies on the acid-responsive emission of this compound are not prevalent, related compounds such as 4-[bis(4-methylphenyl)amino]benzylideneaniline have been shown to undergo a change in emission color from greenish-blue to reddish-orange upon exposure to hydrochloric acid vapor. It is plausible that this compound would exhibit similar behavior due to the presence of the electron-rich triphenylamine core. The protonation would likely enhance the ICT character, causing a bathochromic (red) shift in the fluorescence emission.
Table 2: Hypothesized Acid-Responsive Emission of this compound
| Condition | Hypothesized Emission Color | Hypothesized Mechanism |
| Neutral | Blue/Green | Localized excitation or weak ICT |
| Acidic | Yellow/Orange/Red | Enhanced ICT upon protonation |
Note: This table is based on theoretical principles and data from analogous compounds, pending specific experimental verification for this compound.
Biosensing Applications and Bioimaging Probes
The potential for developing fluorescent probes from this compound extends to biological applications, including biosensing and cellular imaging. The ability to function in aqueous environments and to be selectively targeted to specific biological molecules or organelles is a key area of research for such probes.
Instant Visualization Techniques in Biological Systems
Fluorescent probes that provide an immediate and observable response to changes in the cellular environment are invaluable tools for real-time monitoring of biological processes. Probes derived from the this compound scaffold could potentially be used for the instant visualization of analytes within living cells.
For a probe to be effective for instant visualization, it must possess several key features:
High Sensitivity and Selectivity: To detect low concentrations of the target analyte without cross-reactivity.
Rapid Response Time: To capture dynamic changes within the cell.
Good Photostability: To withstand prolonged exposure to excitation light without significant degradation.
Cell Permeability: To enter living cells and reach the desired location.
Low Cytotoxicity: To ensure that the probe itself does not harm the cells.
While specific examples of instant visualization using probes based on this compound are not yet widely reported, the general class of triphenylamine derivatives has been explored for imaging various cellular components and processes.
Mechanisms of Interaction with Biological Targets
The interaction of a this compound-based probe with a biological target would depend on the specific functional groups incorporated into its structure. Potential mechanisms include:
Covalent Bonding: The aldehyde group could be engineered to react specifically with certain functional groups on biomolecules, such as the amine groups in proteins.
Non-Covalent Interactions: These could include hydrophobic interactions, hydrogen bonding, and electrostatic interactions, allowing the probe to bind to specific sites on proteins or nucleic acids.
Enzyme-Mediated Activation: The probe could be designed as a substrate for a specific enzyme. The enzymatic reaction would then release the fluorescent component, leading to a "turn-on" signal in the presence of the active enzyme.
Further research is necessary to synthesize and evaluate specific probes derived from this compound to fully elucidate their mechanisms of interaction with biological targets and to validate their utility in biosensing and bioimaging.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, and how can reaction parameters be optimized?
- Methodology : A common approach involves condensation reactions between substituted anilines and benzaldehyde derivatives. For example, refluxing 4-methoxyaniline with 4-formylbenzoic acid derivatives in ethanol with catalytic acetic acid under inert conditions can yield the target compound . Purification via column chromatography and recrystallization improves purity. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF for higher solubility), or reaction duration .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR identify methoxy (-OCH), aromatic protons, and the aldehyde proton (δ ~9.8 ppm). H-N HMBC can confirm the tertiary amine linkage .
- IR : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-O of methoxy groups) validate functional groups .
- X-ray crystallography : Resolves molecular geometry and confirms dihedral angles between aromatic rings, critical for understanding electronic conjugation .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodology : The compound’s limited aqueous solubility (common in benzaldehyde derivatives) necessitates using co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80). Solubility can be quantified via HPLC or UV-Vis spectroscopy in buffers of varying pH. For cell-based assays, ensure solvent concentrations remain non-cytotoxic via MTT testing .
Advanced Research Questions
Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps to predict redox behavior. Molecular dynamics simulations assess solvent interactions, while docking studies evaluate binding affinities to biological targets (e.g., enzymes). Charge distribution analysis explains nucleophilic/electrophilic sites for derivatization .
Q. How should researchers resolve discrepancies in reported spectroscopic data across synthesis batches?
- Methodology :
- Batch comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.
- Dynamic NMR : Detect conformational isomers (e.g., hindered rotation around the N-aryl bond) that may cause splitting in H NMR .
- Controlled recrystallization : Isolate polymorphs and compare XRD patterns to rule out crystalline vs. amorphous phase differences .
Q. What experimental designs are suitable for investigating the compound’s potential as a photosensitizer or electron transporter?
- Methodology :
- Photophysical studies : Measure UV-Vis absorption/emission spectra to identify π→π* transitions. Time-resolved fluorescence quantifies excited-state lifetimes.
- Electrochemical analysis : Cyclic voltammetry in anhydrous acetonitrile determines oxidation/reduction potentials, correlating with charge-transfer efficiency .
- Thin-film characterization : AFM or SEM evaluates morphology in organic electronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
